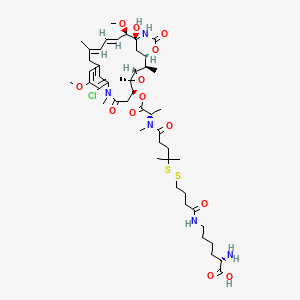
DM4-spdb-L-lysine
Descripción general
Descripción
DM4-spdb-L-lysine is a compound used in the field of antibody-drug conjugates (ADCs). It consists of a cytotoxic agent, DM4, linked to an antibody via a linker, N-succinimidyl 4-(2-pyridyldithio) butyrate (SPDB), and conjugated to the amino acid L-lysine. This compound is designed to selectively target and kill cancer cells while minimizing damage to healthy cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of DM4-spdb-L-lysine involves several steps:
Synthesis of DM4: DM4 is a derivative of maytansine, a potent cytotoxic agent. The synthesis involves multiple steps, including the modification of the maytansine core to introduce a sulfhydryl group.
Preparation of SPDB Linker: The SPDB linker is synthesized by reacting N-succinimidyl 4-(2-pyridyldithio) butyrate with appropriate reagents under controlled conditions.
Conjugation to L-lysine: The SPDB linker is then conjugated to the ε-amino group of L-lysine through a stable amide bond formation using activated esters like N-hydroxysuccinimidyl (NHS) or sulfo-NHS esters.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of DM4: Utilizing optimized reaction conditions to ensure high yield and purity.
Bulk preparation of SPDB linker: Ensuring consistency and quality of the linker.
Automated conjugation processes: Using automated systems to conjugate the linker to L-lysine efficiently and reproducibly.
Análisis De Reacciones Químicas
Types of Reactions
DM4-spdb-L-lysine undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group in DM4 can undergo oxidation to form disulfides.
Reduction: The disulfide bond in the SPDB linker can be reduced to release DM4.
Substitution: The amide bond formation during conjugation is a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimidyl (NHS) or sulfo-NHS esters for amide bond formation.
Major Products Formed
Oxidation: Disulfide-linked DM4.
Reduction: Free DM4 and reduced SPDB linker.
Substitution: this compound conjugate.
Aplicaciones Científicas De Investigación
DM4-spdb-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study linker chemistry and conjugation techniques.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the design and synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications
Mecanismo De Acción
DM4-spdb-L-lysine exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell.
Release: The SPDB linker is cleaved inside the cell, releasing DM4.
Cytotoxicity: DM4 inhibits microtubule assembly, leading to mitotic arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
DM4-spdb-L-lysine is compared with other similar compounds such as:
DM1-spdb-L-lysine: Similar to DM4 but with a different substitution adjacent to the sulfhydryl handle.
DM4-smcc-L-lysine: Uses a thioether linker (SMCC) instead of SPDB.
DM1-smcc-L-lysine: Combines DM1 with a thioether linker (SMCC)
Uniqueness
This compound is unique due to its specific linker chemistry, which provides stability in plasma and selective cleavage inside cells, ensuring targeted delivery of the cytotoxic agent .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72ClN5O13S2/c1-28-15-13-17-36(64-10)48(62)27-35(65-45(61)52-48)29(2)42-47(6,67-42)37(26-40(57)54(8)33-24-31(23-28)25-34(63-9)41(33)49)66-44(60)30(3)53(7)39(56)19-20-46(4,5)69-68-22-14-18-38(55)51-21-12-11-16-32(50)43(58)59/h13,15,17,24-25,29-30,32,35-37,42,62H,11-12,14,16,18-23,26-27,50H2,1-10H3,(H,51,55)(H,52,61)(H,58,59)/b17-13+,28-15+/t29-,30+,32+,35+,36-,37+,42+,47+,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAUZOXSQKWNNO-NBSRGMMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72ClN5O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280215-91-9 | |
| Record name | DM4-spdb-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1280215919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM4-SPDB-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDF4WB915 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


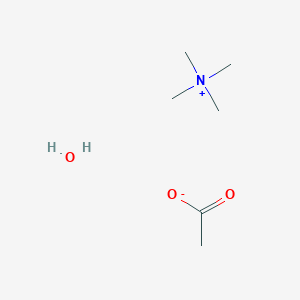
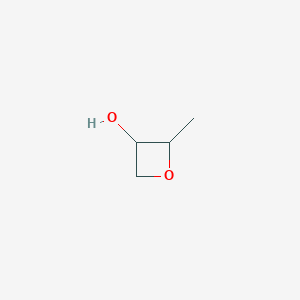
![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)
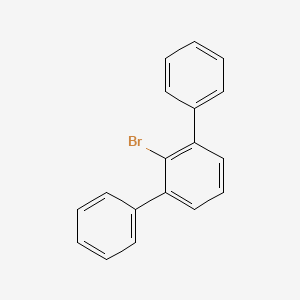
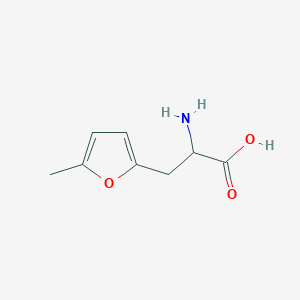
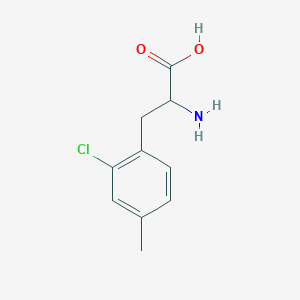
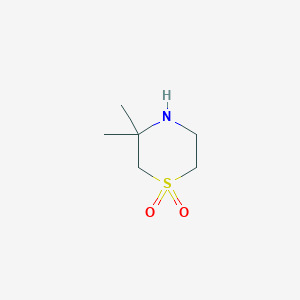
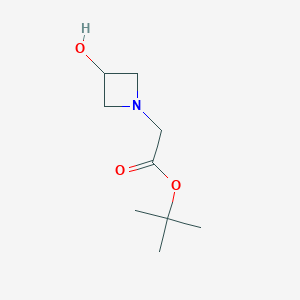
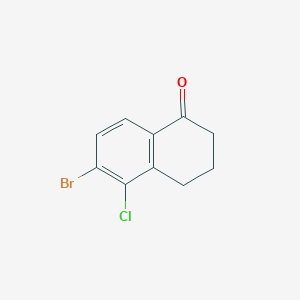
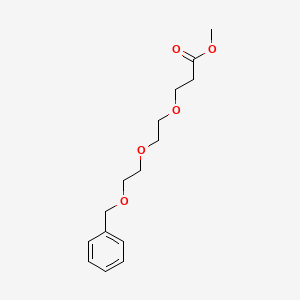
![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)
![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)
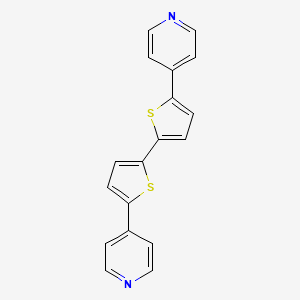
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)
